molecular formula C7H5FN2O2S B2552451 3H-Benzimidazole-5-sulfonyl fluoride CAS No. 2228569-66-0

3H-Benzimidazole-5-sulfonyl fluoride

Cat. No. B2552451
CAS RN: 2228569-66-0
M. Wt: 200.19
InChI Key: ZIJUHTRWDHIHSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3H-Benzimidazole-5-sulfonyl fluoride involves various chemical procedures. For instance, a series of multiblock copolymers containing benzimidazole-groups with sulfonated polyimide hydrophilic blocks and non-sulfonated polyimide hydrophobic blocks were synthesized using a two-pot synthetic procedure. The hydrophilic oligomer was synthesized by copolymerization of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) with amine-terminated polybenzimidazole and 4,4'-bis(4-aminophenoxy) biphenyl-3,3'-disulfonic acid (BAPBDS), while the hydrophobic oligomers were synthesized by polymerization of non-sulfonated diamines with NTDA or a fluorinated dianhydride . Another study synthesized sulfonated polyimides containing benzimidazole groups using different diamines and dianhydrides, including 4,4'-binaphthyl-1,1',8,8'-tetracarboxylic dianhydride (BTDA) and 2-(3',5'-diaminophenyl)benzimidazole . Additionally, a new diamine monomer containing benzimidazole-5-sulfonic acid was synthesized and reacted with naphthalenic dianhydride to produce polynaphthalimides with pendant benzimidazole groups .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of benzimidazole groups, which are heterocyclic compounds consisting of fused benzene and imidazole rings. In the context of the synthesized polymers, the benzimidazole groups are incorporated into the polymer backbone or as pendant groups, which significantly influence the physical and chemical properties of the materials. The presence of sulfonic acid groups attached to the benzimidazole moiety enhances the solubility and hydrophilicity of the polymers .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by the functional groups attached to the benzimidazole core. In the case of the synthesized sulfonated polyimides, the benzimidazole groups interact with sulfonic acid groups, leading to strong interchain interactions. These interactions are crucial for the development of materials with specific properties, such as proton exchange membranes for fuel cells . Additionally, the synthesis of 5-substituted-2-(1-H-benzimidazole) sulfonamides involves the condensation of sulfonyl chloride with 2-aminoheterocycles, indicating the reactivity of the sulfonyl group in facilitating the formation of sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole-containing polymers are tailored by the presence of sulfonated and non-sulfonated blocks. The multiblock copolymers exhibit microphase-separated structures and are capable of forming tough membranes, indicating high molecular weights. These materials demonstrate stability toward radical oxidation and are suitable for preliminary fuel cell tests, showing promising performance as proton exchange membranes . The incorporation of benzimidazole and sulfonic acid groups into polyimides results in materials with high viscosity, the ability to form tough and flexible membranes, and enhanced hydrophilicity, with water uptake up to 39%. These properties are beneficial for applications requiring high proton conductivity and stability in aqueous environments .

Scientific Research Applications

Environmental Impact and Degradation

Studies have shown that the phase-out of perfluorooctane sulfonyl fluoride (POSF)-based materials, which are chemically related to 3H-Benzimidazole-5-sulfonyl fluoride, was associated with a significant decrease in certain perfluoroalkyl substances (PFAS) in human sera, indicating the environmental persistence and bioaccumulation potential of these compounds. This highlights the importance of understanding the environmental fate and degradation pathways of similar sulfonyl fluoride compounds to assess their environmental impact accurately (D’eon & Mabury, 2011).

Anticancer Potential

Benzimidazole derivatives have been extensively researched for their anticancer properties. Their mechanisms of action include disruption of microtubule assembly, induction of apoptosis, cell cycle arrest, and inhibition of various enzymes involved in cancer progression. The structural similarities of benzimidazole compounds to nucleotides afford them a broad range of biological activities, making them promising candidates for anticancer drug development (Akhtar et al., 2019).

Antimicrobial and Anthelmintic Applications

Benzimidazole derivatives, including those structurally related to this compound, have demonstrated significant antimicrobial and anthelmintic activities. These compounds can disrupt the life cycle of various parasites and pathogens, offering potential applications in treating infectious diseases in humans and animals (Schantz et al., 2004).

Material Science Applications

In material science, the sulfonated derivatives of benzimidazole and related compounds have been explored for their potential in creating advanced polymer materials, especially for applications in proton conductive membranes. These materials are crucial for the development of fuel cell technologies, highlighting the versatility of benzimidazole derivatives in contributing to sustainable energy solutions (Suo-bo, 2009).

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This could open up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

3H-benzimidazole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJUHTRWDHIHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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